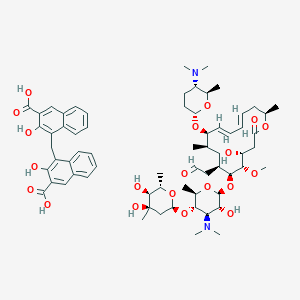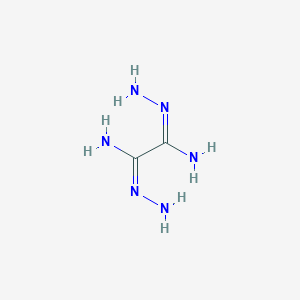
Spiramycin embonate
説明
Spiramycin Embonate is a macrolide antibiotic that is clinically used to treat toxoplasmosis and other soft tissue infections . It exhibits antibacterial efficacy against Toxoplasma, inhibiting bacterial protein synthesis . It is also used in biological studies in the role of multidrug resistance of Strenotrophomonas maltophilia .
Synthesis Analysis
Spiramycin is a 16-membered ring macrolide discovered in 1952 as a product of Streptomyces ambofaciens . The biosynthesis of Spiramycin requires eight precursors: five acetates, one propionate, one butyrate, and another unidentified precursor . These compounds are products of primary metabolic pathways, synthesized via glycolysis, the tricarboxylic acid cycle, and the catabolism of fatty acids and amino acids .
Molecular Structure Analysis
Spiramycin Embonate has a complex molecular structure. Its chemical formula is C66H90N2O20, and its molecular weight is 1231.44 . The structure of Spiramycin Embonate includes a 16-membered ring macrolide .
Chemical Reactions Analysis
Spiramycin’s chemical structure can be affected by the intrusion of solvent molecules. Protic solvents such as water, ethanol, and methanol can add to the formyl group of spiramycin molecules during standard solutions preparation . Over time, the peak area of spiramycin decreases either in the spiked aqueous sample or milk sample while an increase in the peak area of H2O-bound spiramycin is observed .
Physical And Chemical Properties Analysis
Spiramycin has a molecular weight of 843.05 and its chemical formula is C43H74N2O14 . It is a solid substance and has a solubility of 90 mg/mL in DMSO .
科学的研究の応用
Biofilm and Infection Treatment : Spiramycin inhibits biofilm formation, pigment production, and phenotypic differentiation in Pseudomonas aeruginosa, offering potential improvements in treating chronic and biofilm-mediated infections (Calcagnile & Alifano, 2022).
Anti-Inflammatory Agent : It can attenuate the activation of macrophages, suggesting potential repositioning as a topical anti-inflammatory agent (Kang, Kang, & Hyun, 2022).
Reducing Virulence Factors : Spiramycin reduces virulence factors in Pseudomonas aeruginosa, leading to decreased mortality in an animal model (Calcagnile et al., 2023).
Treatment of Uterine Infections : After systemic administration in ewes, spiramycin rapidly appears in genital-tract secretions, suggesting its use in post-partum uterine infections (Cester et al., 1990).
Antibacterial Chemotherapeutic Agent : Spiramycin is effective against transplantable rodent tumors and neoplastic tissue culture lines (Back et al., 1962).
Treatment of Respiratory and Genital Infections : It is used in human medicine for treating respiratory tract and genital infections (Yao et al., 2017).
Efficacy in Toxoplasmosis : In murine models, spiramycin enhances protection and reduces brain cyst burdens in acute and chronic toxoplasmosis (Grujić et al., 2005).
Veterinary Applications : It shows therapeutic efficiency in piglets infected with Mycoplasma hyopneumoniae (Kobisch, Perreau, & Génin, 1984).
Environmental Impact : In aquatic systems, spiramycin degrades rapidly and transforms into various organic compounds (Calza et al., 2010).
Cryptosporidial Diarrhea Treatment : It's effective in alleviating cryptosporidial diarrhea in some immunocompromised patients (Moskovitz et al., 1988).
Biosynthesis Process : The biosynthesis of spiramycin involves three glycosyltransferases and two auxiliary proteins (Nguyen et al., 2010).
Fermentation Enhancement : Methyl-α-cyclodextrin supplementation enhances spiramycin production, potentially improving drug delivery at infection sites (Calcagnile et al., 2018).
Macrolide Antibiotic Production : Spiramycin is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens (Karray et al., 2007).
Mitigation of Environmental Impact : Its concentration and antibacterial potency in wastewater can be mitigated through rapid thermal-acid hydrolysis (Chen et al., 2019).
Helicobacter pylori Treatment : Spiramycin has shown effectiveness in vitro against Helicobacter pylori and is acid-stable (Berstad et al., 1995).
Comparative Clinical Effectiveness : Its in-vivo activity is comparable or better than erythromycin in certain infections (Smith, 1988).
Treatment of Legionnaires' Disease : Spiramycin may be a suitable alternative to erythromycin for severe Legionnaires' disease treatment (Mayaud et al., 1988).
Safety Profile : It has been in clinical use for over 15 years with minimal serious associated toxicity (Descotes et al., 1988).
Transplacental Transfer Rate : Spiramycin's transplacental transfer rate is around 9% of maternal circulating concentrations, indicating limited transfer to the fetus (Quentin et al., 1983).
Safety And Hazards
特性
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N2O14.C23H16O6/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/b13-12+,16-14+;/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34-,35+,36-,37-,38-,39+,40+,41+,42+,43-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLPSFSLQTCGC-ZFURAGCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@@H]4CC[C@@H]([C@H](O4)C)N(C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H90N2O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiramycin embonate | |
CAS RN |
67724-08-7 | |
| Record name | Spiramycin embonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067724087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiramycin, compd. with 4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylic acid] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















